molecular formula C9H5BrIN B1602593 4-Bromo-8-iodoquinoline CAS No. 608143-12-0

4-Bromo-8-iodoquinoline

Cat. No. B1602593
CAS RN: 608143-12-0
M. Wt: 333.95 g/mol
InChI Key: NTPIFVWREJZWBD-UHFFFAOYSA-N
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Description

4-Bromo-8-iodoquinoline is a special chemical offered by various providers . It is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline and its derivatives has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular formula of 4-Bromo-8-iodoquinoline is C9H5BrIN . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline and its derivatives have been functionalized for biological and pharmaceutical activities . The aromatic nucleophilic substitution of one bromine atom in this heterocyclic system by nitrogen nucleophiles has been found . Suzuki–Miyaura cross-coupling reactions were found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives of strong electron-deficient benzo .

Scientific Research Applications

Synthesis and Biological Activity

  • 4-Bromo-8-iodoquinoline is a key intermediate in synthesizing biologically active compounds, including GSK2126458, a compound with potential biological significance. This synthesis involves cyclization and substitution reactions, demonstrating its importance in pharmaceutical chemistry (Wang et al., 2015).
  • Halogenated quinolines, including derivatives of 4-bromo-8-iodoquinoline, have been studied for their potential antitumor properties. Such compounds show varying levels of activity against different cancer cell lines, indicating their significance in cancer research (Lin & Loo, 1978).

Chemical Transformations and Synthesis Techniques

  • Lithium-halogen exchange reactions of 2,4-dihaloquinolines, which include 2-bromo-4-iodoquinoline derivatives, provide a method for synthesizing 4-substituted quinolines. These techniques are crucial for the development of new quinoline-based compounds (Nolan, 2005).
  • The synthesis of brominated hydroxyquinoline, a category that includes 8-bromo-7-hydroxyquinoline derivatives, has been reported for its potential as a photolabile protecting group in chemical reactions. This suggests applications in areas requiring controlled release of substances (Fedoryak & Dore, 2002).

Pharmaceutical and Medicinal Chemistry

  • 4-Bromo-8-iodoquinoline derivatives have been used in the synthesis of indoloquinoline alkaloids, which are significant in traditional medicine. This showcases their role in the development of new medicinal compounds (Bogányi & Kámán, 2013).
  • In another study, 4-bromo-8-iodoquinoline derivatives were utilized for the synthesis of primary 4-amino-2,3-disubstituted quinoline derivatives. These compounds have potential applications in drug development, especially in the field of quinoline-based pharmaceuticals (Mphahlele & Mtshemla, 2008).

Safety and Hazards

While specific safety and hazard data for 4-Bromo-8-iodoquinoline is not available, it’s important to handle all chemicals with care, using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and respiratory system .

Future Directions

Quinoline and its derivatives have potential for industrial and medicinal applications . They are vital scaffolds for leads in drug discovery . The focus of future research could be on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . These could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

properties

IUPAC Name

4-bromo-8-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrIN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPIFVWREJZWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591960
Record name 4-Bromo-8-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-8-iodoquinoline

CAS RN

608143-12-0
Record name 4-Bromo-8-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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